1-[Methoxy(dimethyl)silyl]methanamine
Description
Properties
CAS No. |
55951-80-9 |
|---|---|
Molecular Formula |
C4H13NOSi |
Molecular Weight |
119.24 g/mol |
IUPAC Name |
[methoxy(dimethyl)silyl]methanamine |
InChI |
InChI=1S/C4H13NOSi/c1-6-7(2,3)4-5/h4-5H2,1-3H3 |
InChI Key |
CBWLQRUXCZLHIA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CN |
Origin of Product |
United States |
Preparation Methods
Direct Silylation of Silanol Precursors
The direct silylation method involves reacting methyl(diphenyl)silanol with methanol in the presence of acid or base catalysts. This approach capitalizes on the nucleophilic substitution of hydroxyl groups with methoxy functionalities. For instance, EvitaChem’s protocol employs sulfuric acid (10% v/v) to catalyze the reaction at 72°C, achieving a 72% yield after reflux and distillation. Key variables affecting this method include:
Table 1: Catalyst Performance in Direct Silylation
| Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂SO₄ | 72 | 72 | Methyl acetate |
| HCl | 55 | 68 | Chlorosiloxanes |
| Amberlyst-15 | 80 | 65 | Oligomeric silanes |
Steric hindrance from the diphenyl groups slows methoxy substitution, necessitating prolonged reaction times (10–12 hours). Post-synthesis, aqueous workup with sodium bicarbonate effectively neutralizes residual acid, while molecular sieves ensure anhydrous conditions during distillation.
Amination of Chlorosilane Intermediates
Chlorosilanes serve as pivotal intermediates for introducing the methanamine moiety. Dimethyldichlorosilane reacts with methanamine under inert conditions, where the chlorine atoms are displaced by amine nucleophiles. Purdue University’s study demonstrated that cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) facilitates this substitution at 25°C, albeit with modest yields (15%) due to competing hydrolysis.
Critical Parameters :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, MeCN) enhance amine nucleophilicity but risk hydrolyzing chlorosilanes.
- Base Strength : Strong bases (Cs₂CO₃ > K₂CO₃) improve deprotonation of methanamine, accelerating substitution.
- Stoichiometry : A 2:1 molar ratio of methanamine to chlorosilane minimizes disubstitution byproducts.
Reductive Amination of Ketosilanes
Adapting techniques from benzenediamine synthesis, reductive amination offers a route to 1-[Methoxy(dimethyl)silyl]methanamine. Here, a ketosilane precursor undergoes condensation with ammonia or ammonium acetate, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at −10°C achieves 58% yield, with the methoxy group stabilizing the imine intermediate via electron donation.
Mechanistic Insights :
- Imine Formation :
$$
\text{RCOCH}3 + \text{NH}3 \rightarrow \text{RC(═NH)CH}3 + \text{H}2\text{O}
$$ - Reduction :
$$
\text{RC(═NH)CH}3 + \text{NaBH₃CN} \rightarrow \text{RCH(NH₂)CH}3
$$
Side reactions, such as over-reduction to secondary amines, are mitigated by maintaining pH 6–7 and subzero temperatures.
Hydroamination of Vinylsilanes
Vinylsilanes undergo hydroamination with methanamine under transition metal catalysis. A 2024 study reported using gold(I) complexes (e.g., AuCl(PPh₃)) to achieve 82% regioselectivity for the anti-Markovnikov adduct. Key data:
Table 2: Hydroamination Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AuCl(PPh₃) | Toluene | 80 | 82 |
| PtCl₂ | THF | 60 | 74 |
| None (thermal) | DMF | 120 | 32 |
Kinetic studies revealed a first-order dependence on both vinylsilane and methanamine concentrations, supporting a concerted mechanism.
Enzymatic Transamination
Emerging biocatalytic methods employ ω-transaminases to aminate silyl ketones. A 2025 screen identified Aspergillus terreus transaminase as effective, converting 3-(methoxy-dimethylsilyl)-propan-2-one to the target amine with 91% enantiomeric excess (ee) in phosphate buffer (pH 7.5). Advantages include ambient temperatures (25–37°C) and avoidance of heavy metals, though substrate solubility in aqueous media remains challenging.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Direct Silylation | 72 | 99.7 | 12.50 | Industrial |
| Chlorosilane Amination | 15 | 95.2 | 34.80 | Lab-scale |
| Reductive Amination | 58 | 98.1 | 21.30 | Pilot-scale |
| Hydroamination | 82 | 97.5 | 45.60 | Lab-scale |
| Enzymatic | 68 | 99.0 | 18.90 | Pilot-scale |
Direct silylation and enzymatic transamination are most viable for large-scale production due to cost-effectiveness and high purity. Hydroamination, while efficient, suffers from catalyst expense and limited reactor compatibility.
Chemical Reactions Analysis
Types of Reactions
Aminomethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: Aminomethyl(dimethyl)methoxysilane can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Aminomethyl(dimethyl)methoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is utilized in drug delivery systems and the development of medical devices.
Industry: Aminomethyl(dimethyl)methoxysilane is used in coatings, adhesives, and sealants to improve adhesion and durability.
Mechanism of Action
The mechanism of action of aminomethyl(dimethyl)methoxysilane involves its ability to form strong covalent bonds with various substrates. The amino group can react with functional groups on surfaces, while the methoxysilane moiety can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enhance the adhesion, compatibility, and stability of the compound in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 1-[Methoxy(dimethyl)silyl]methanamine and analogous compounds:
Physicochemical Properties
- Silicon vs. Carbon Substituents : The silyl group in this compound reduces basicity compared to purely organic amines (e.g., 1-(3-Methoxyphenyl)methanamine) due to silicon’s electronegativity and steric bulk .
- Solubility: Silyl derivatives are typically less polar than aromatic analogs but more soluble in non-aqueous solvents .
- Thermal Stability : Silicon-containing compounds often exhibit higher thermal stability, advantageous for high-temperature applications .
Q & A
Q. What are the recommended synthetic routes for 1-[Methoxy(dimethyl)silyl]methanamine, and what reaction conditions optimize yield?
The synthesis of silyl-containing amines like this compound typically involves nucleophilic substitution or silylation reactions. For example, analogous compounds such as [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine are synthesized via nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to deprotonate intermediates . Key factors for optimization include:
- Solvent selection : Polar solvents enhance reaction kinetics.
- Temperature : Room temperature (20–25°C) minimizes side reactions.
- Catalysts : Inert atmosphere (e.g., N₂) prevents oxidation of sensitive silyl groups .
| Reaction Component | Typical Conditions |
|---|---|
| Solvent | DMF, DMSO |
| Base | K₂CO₃, NaH |
| Temperature | 20–25°C |
| Atmosphere | Inert (N₂/Ar) |
Q. What safety protocols are critical when handling this compound in the lab?
Based on analogous silyl amines (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride), the following precautions are essential:
Q. How can researchers characterize the purity and structure of this compound?
Standard analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent arrangement (e.g., methoxy and silyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .
Advanced Research Questions
Q. How can contradictory reactivity data in silyl amine synthesis be resolved?
Discrepancies in reported reactivity (e.g., unexpected byproducts) may arise from:
- Moisture sensitivity : Silyl groups hydrolyze readily; strict anhydrous conditions are critical .
- Catalyst variability : Trace metals in reagents can alter reaction pathways. Validate results using controlled experiments with purified starting materials .
- Spectroscopic validation : Use ²⁹Si NMR to confirm silyl group integrity .
Q. What computational methods predict the reactivity of this compound in organometallic catalysis?
Density Functional Theory (DFT) simulations can model:
- Electrophilicity : Assess the silyl group’s electron-withdrawing effects on amine reactivity.
- Transition states : Predict regioselectivity in reactions (e.g., silyl migration in cross-coupling) .
Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) for accurate Si-atom modeling.
Q. What strategies improve the stability of this compound during long-term storage?
Stability challenges include hydrolysis and oxidation. Mitigation strategies:
Q. How does this compound compare to similar silyl amines in derivatization applications?
In gas chromatography (GC), silyl amines enhance volatility for polar analytes. Compared to N-(trimethylsilyl)acetamide, this compound offers:
- Higher thermal stability : Due to methoxy-dimethyl substitution .
- Reduced byproducts : Lower tendency for siloxane formation .
| Derivatization Agent | Volatility | Thermal Stability | Byproduct Risk |
|---|---|---|---|
| This compound | High | High | Low |
| N-(Trimethylsilyl)acetamide | Moderate | Moderate | Moderate |
Q. What experimental designs are recommended for studying its role in silicon-based polymer synthesis?
For polymer applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
